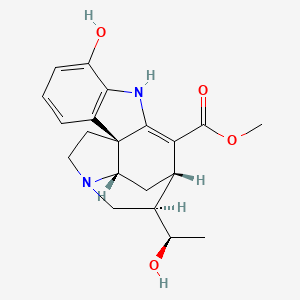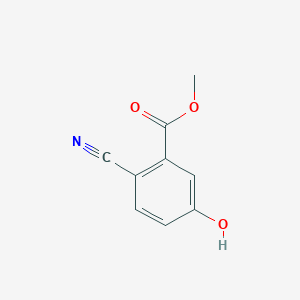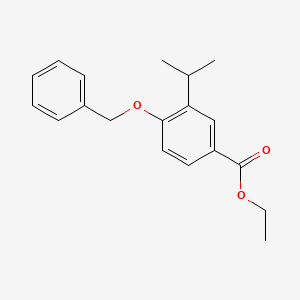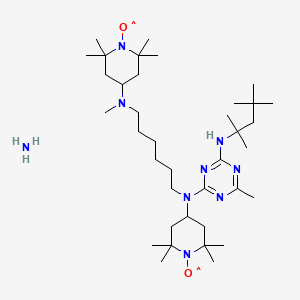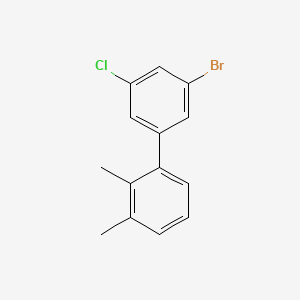
N'-phenyloctadecanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-phenyloctadecanehydrazide is an organic compound with the molecular formula C24H42N2O It belongs to the class of hydrazides, which are characterized by the presence of the functional group -CO-NH-NH2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-phenyloctadecanehydrazide typically involves the reaction of octadecanoic acid with phenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide bond, resulting in the desired product.
Industrial Production Methods
Industrial production of N’-phenyloctadecanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N’-phenyloctadecanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in substitution reactions, where the phenyl or octadecane moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N’-phenyloctadecanehydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazide derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of fungal infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mecanismo De Acción
The mechanism of action of N’-phenyloctadecanehydrazide involves its interaction with specific molecular targets. In antifungal applications, the compound disrupts the fungal cell membrane, leading to cell death. This is achieved through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential . The compound’s hydrazide group plays a crucial role in these interactions, facilitating the formation of reactive intermediates that target the fungal cells.
Comparación Con Compuestos Similares
N’-phenyloctadecanehydrazide can be compared with other similar compounds, such as:
N’-phenylhydrazides: These compounds share the hydrazide functional group and exhibit similar antifungal properties.
N’-phenyl pyridylcarbohydrazides: These compounds are analogues of commercial succinate dehydrogenase inhibitors (SDHIs) and show broad-spectrum antifungal activity.
The uniqueness of N’-phenyloctadecanehydrazide lies in its long octadecane chain, which imparts specific physicochemical properties and enhances its interaction with biological membranes.
Propiedades
Número CAS |
79984-57-9 |
|---|---|
Fórmula molecular |
C24H42N2O |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
N'-phenyloctadecanehydrazide |
InChI |
InChI=1S/C24H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(27)26-25-23-20-17-16-18-21-23/h16-18,20-21,25H,2-15,19,22H2,1H3,(H,26,27) |
Clave InChI |
BCYGVYUEYITQBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



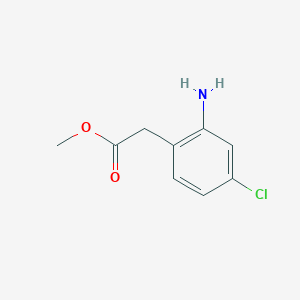

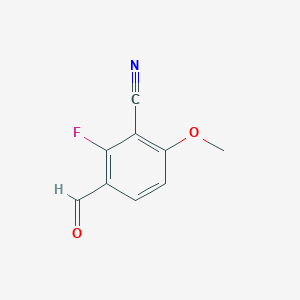
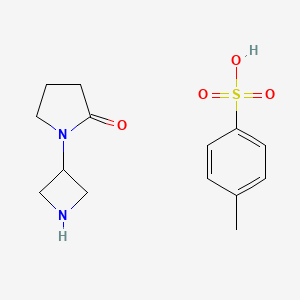
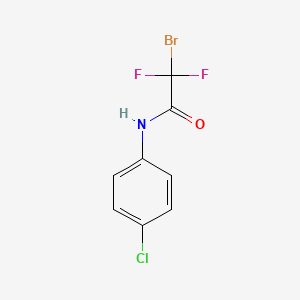
![(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B14021931.png)
![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
